molecular formula C14H17N3O B2563298 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine CAS No. 240115-80-4

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine

Cat. No.: B2563298
CAS No.: 240115-80-4
M. Wt: 243.31
InChI Key: IDLAOHAVEFQNJL-UHFFFAOYSA-N
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Description

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine is a piperazine derivative characterized by a methyl group at the piperazine nitrogen and a phenyl ring substituted with a 5-isoxazolyl group at the para position.

Properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14-6-7-15-18-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLAOHAVEFQNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group and subsequent piperazine substitution. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The phenyl group can then be introduced via a Suzuki coupling reaction, and the final step involves the substitution of the piperazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce amines .

Scientific Research Applications

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Immunomodulatory Piperazine Derivatives

Compound : 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (β-cyclodextrin complex)

  • Key Features :
    • Contains a naphthaleneoxypropargyl group and dimethoxyphenyl substituent.
    • Forms a stable inclusion complex with β-cyclodextrin (1:1 mass ratio, 45°C, 5 h reaction) .
  • Activity :
    • Stimulates CD4+ and CD8+ T-cell populations and myeloid cells during aseptic inflammation, even under heavy metal exposure .
  • Comparison: Unlike 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine, this compound’s immunomodulatory effects derive from its extended hydrophobic substituents, enhancing host-guest interactions with β-cyclodextrin for improved solubility and bioavailability .

Sigma-1 Receptor Ligands

Compound : BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)

  • Key Features :
    • Binds sigma-1 receptors with high affinity (Ki = 0.01–0.08 nM) .
  • Activity :
    • Acts as a selective antagonist, modulating neurotransmitter release and neuroprotection.
  • Comparison :
    • The 4-methylpiperazine moiety is critical for receptor interaction. However, BD1063’s dichlorophenyl group enhances lipophilicity and target engagement compared to the isoxazole-substituted analog .

MAO-A Inhibitors

Compound : 2b (4-Methylpiperazine-substituted benzylidene hydrazone)

  • Key Features :
    • Exhibits MAO-A inhibition (IC50 = 0.12 µM), surpassing analogs with bulkier substituents (e.g., 4-phenylpiperazine) .
  • Comparison :
    • The 4-methylpiperazine group in 2b optimizes steric compatibility with the MAO-A active site, a property likely shared with 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine due to its similar compact substituent .

Antihistamines

Compound : Cyclizine (1-Benzhydryl-4-methylpiperazine)

  • Key Features :
    • Blocks histamine H1 receptors, used for motion sickness .
  • Comparison: Cyclizine’s benzhydryl group enhances receptor affinity, whereas the isoxazole-phenyl group in the target compound may confer selectivity for non-histaminergic targets (e.g., kinases or GPCRs) .

Structural and Functional Data Table

Compound Name Substituents Key Activity Pharmacological Target Reference
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine 5-Isoxazolylphenyl, 4-methylpiperazine Hypothesized enzyme/receptor modulation Not yet characterized N/A
BD1063 3,4-Dichlorophenethyl, 4-methylpiperazine Sigma-1 receptor antagonism CNS disorders
2b (MAO-A inhibitor) 4-Methylpiperazine-benzylidene hydrazone MAO-A inhibition (IC50 = 0.12 µM) Neurodegenerative diseases
Cyclizine Benzhydryl, 4-methylpiperazine H1 receptor antagonism Motion sickness
β-CD complex of naphthaleneoxypropargyl-piperazine Naphthaleneoxypropargyl, dimethoxyphenyl Immunomodulation (CD4+/CD8+ stimulation) Inflammatory diseases

Research Findings and Implications

  • Steric and Electronic Effects : The 4-methylpiperazine group enhances metabolic stability and target engagement across analogs. Its small size (compared to phenylpiperazine) allows better accommodation in enzyme active sites (e.g., MAO-A) .
  • Substituent-Driven Selectivity: Bulky hydrophobic groups (e.g., naphthaleneoxypropargyl) favor immunomodulation, while electron-withdrawing groups (e.g., dichlorophenyl in BD1063) enhance receptor affinity .
  • Synthetic Feasibility : Piperazine derivatives with heteroaromatic substituents (e.g., isoxazole) are accessible via Suzuki coupling or nucleophilic substitution, as demonstrated in thiazole-based syntheses .

Biological Activity

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine, a compound characterized by its unique isoxazole and piperazine moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenyl group that carries an isoxazole moiety. The structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This structure suggests potential interactions with various biological targets due to the presence of both nitrogenous and aromatic components.

The biological activity of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Studies suggest that it may function as a modulator for neurotransmitter systems, particularly in the central nervous system (CNS).

Potential Mechanisms:

  • Receptor Binding: The compound may bind to dopamine and serotonin receptors, influencing mood and cognition.
  • Enzyme Inhibition: It could inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing neurotransmitter availability.

Biological Activity

Research indicates that 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that this compound possesses moderate antimicrobial properties against various bacterial strains.
  • Antidepressant Effects: Animal models suggest potential antidepressant-like effects, indicating its utility in treating mood disorders.
  • Neuroprotective Effects: The compound may offer neuroprotection in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various piperazine derivatives, 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli12Ampicillin

Case Study 2: Neuropharmacological Assessment

A study evaluated the effects of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine on depressive behaviors in rodents. The findings revealed that administration of the compound resulted in a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.

Treatment GroupImmobility Time (seconds)Control Group
Compound Administered3060

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